molecular formula C11H17NO2 B3285421 (3-Methoxy-2-propoxybenzyl)amine CAS No. 80364-69-8

(3-Methoxy-2-propoxybenzyl)amine

Cat. No.: B3285421
CAS No.: 80364-69-8
M. Wt: 195.26 g/mol
InChI Key: VXSLHHFERMFXCM-UHFFFAOYSA-N
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Description

(3-Methoxy-2-propoxybenzyl)amine is an organic compound characterized by the presence of a benzylamine structure substituted with methoxy and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-2-propoxybenzyl)amine typically involves the reaction of 3-methoxybenzylamine with propyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the propyl bromide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrogen bromide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-2-propoxybenzyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

(3-Methoxy-2-propoxybenzyl)amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxy-2-propoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propoxy groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3-Methoxybenzyl)amine: Lacks the propoxy group, which may affect its reactivity and applications.

    (2-Propoxybenzyl)amine:

    (3-Methoxy-2-ethoxybenzyl)amine: Similar structure but with an ethoxy group instead of a propoxy group, which can alter its chemical behavior.

Uniqueness

(3-Methoxy-2-propoxybenzyl)amine is unique due to the presence of both methoxy and propoxy groups, which confer distinct chemical and physical properties. These substituents can influence the compound’s solubility, reactivity, and interactions with biological targets, making it valuable for specific applications in research and industry.

Biological Activity

(3-Methoxy-2-propoxybenzyl)amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 207.27 g/mol
  • Structure : The compound features a methoxy group and a propoxy group attached to a benzylamine structure, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the methoxy and propoxy groups can enhance lipophilicity, potentially improving cell membrane permeability and influencing receptor binding affinity.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific neurotransmitter receptors, which could be relevant in neurological studies.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits notable biological activity:

Biological Activity Description
Antitumor Activity Exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.
Neuroprotective Effects Potential protective effects against neurodegenerative diseases by modulating neurotransmitter levels.
Antimicrobial Properties Demonstrates activity against certain bacterial strains, indicating potential use in treating infections.

Case Studies

  • Antitumor Activity in Breast Cancer Cells
    • A study investigated the effects of this compound on MDA-MB-468 breast cancer cells. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects
    • Research focused on the neuroprotective properties of this compound revealed that it could mitigate oxidative stress-induced damage in neuronal cells. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity .
  • Antimicrobial Activity
    • In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was evaluated using minimum inhibitory concentration (MIC) tests .

Q & A

Basic Questions

Q. What are the established synthetic routes for (3-Methoxy-2-propoxybenzyl)amine?

The synthesis typically involves sequential alkylation and protection/deprotection steps. For example, the hydrochloride salt (CAS 89411-11-0) is synthesized via nucleophilic substitution of a benzyl chloride precursor with a secondary amine under basic conditions (e.g., NaOH/K2_2CO3_3) in solvents like dichloromethane or toluene . Key steps include:

  • Methoxy and propoxy group introduction : Controlled alkylation of the benzyl backbone.
  • Amine protection : Use of trifluoroacetyl or benzyl groups to prevent side reactions.
  • Final deprotection : Acidic or catalytic hydrogenation conditions to yield the free amine. Methodological Note: Optimize reaction time and temperature to minimize byproducts like over-alkylated species.

Q. How is this compound purified and characterized?

  • Purification : Column chromatography (SiO2_2, EtOAC/hexane gradients) or recrystallization (ethanol/water) are standard .
  • Characterization :

  • NMR : 1^1H NMR should show distinct signals for methoxy (δ\delta 3.2–3.8 ppm), propoxy (δ\delta 1.0–1.5 ppm for -CH2_2-CH2_2-CH3_3), and aromatic protons (δ\delta 6.5–7.5 ppm) .
  • HRMS : Confirm molecular ion peak (e.g., [M+H]+^+ at m/z 226.1443 for C12_{12}H19_{19}NO2_2) .

Q. What spectroscopic techniques are critical for structural validation?

A multi-technique approach is essential:

  • FTIR : Detect N-H stretches (~3300 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}) .
  • 13^{13}C NMR : Identify carbons adjacent to methoxy (δ\delta 55–60 ppm) and propoxy groups (δ\delta 70–75 ppm) .
  • X-ray crystallography (if crystalline): Resolve steric effects of the methoxy and propoxy substituents .

Advanced Questions

Q. How do the methoxy and propoxy substituents influence reactivity in cross-coupling reactions?

  • Steric effects : The 2-propoxy group hinders electrophilic substitution at the ortho position, directing reactivity to the para site .
  • Electronic effects : Methoxy acts as an electron-donating group, enhancing aromatic ring nucleophilicity for Suzuki-Miyaura couplings . Experimental Design: Compare reaction yields with/without substituents using Pd catalysts (e.g., Pd(PPh3_3)4_4) and aryl halides .

Q. What computational tools predict the compound’s solubility and bioavailability?

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Protecting group strategy : Temporarily block the amine with Boc to direct functionalization to the aromatic ring .
  • Catalyst tuning : Use PdCl2_2(dppf) for C-H activation at sterically accessible positions . Case Study: Derivatization with propargyl bromides achieved 85% yield when the amine was protected .

Q. Research Gaps and Future Directions

  • Biological activity : Limited data exist on this compound’s interaction with neurological targets (e.g., serotonin receptors). Proposed studies: Radioligand binding assays using 3^3H-5HT .
  • Thermodynamic properties : Experimental validation of predicted solubility parameters via gravimetric analysis .

Properties

IUPAC Name

(3-methoxy-2-propoxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h4-6H,3,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSLHHFERMFXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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